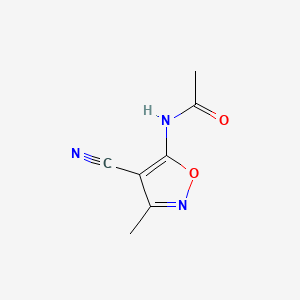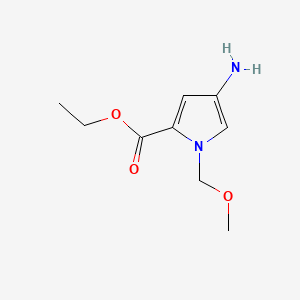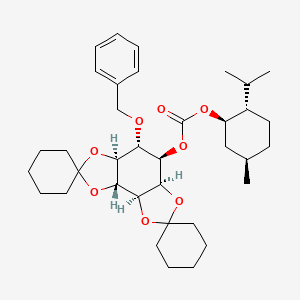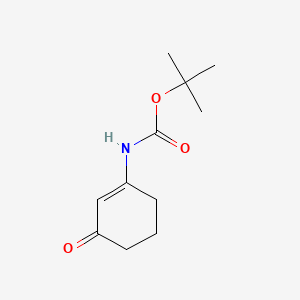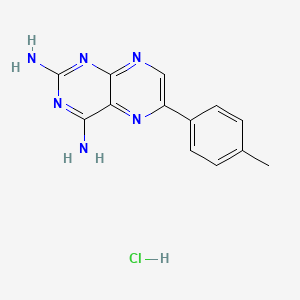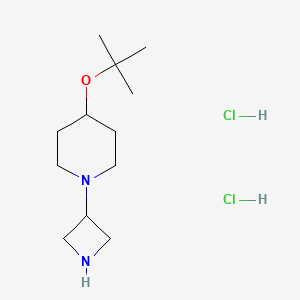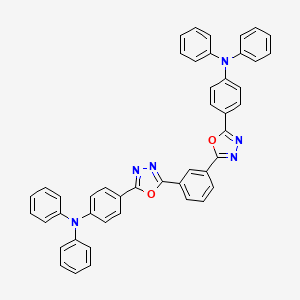
1,3-Bis(5-(4-diphenylamino)phenyl-1,3,4-oxadiazol-2-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis(5-(4-diphenylamino)phenyl-1,3,4-oxadiazol-2-yl)benzene is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a central benzene ring substituted with two 1,3,4-oxadiazole rings, each further substituted with a diphenylamino group. The presence of these functional groups imparts distinct electronic and photophysical properties to the molecule, making it a subject of interest in materials science and organic electronics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(5-(4-diphenylamino)phenyl-1,3,4-oxadiazol-2-yl)benzene typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of diphenylamine with 4-bromobenzonitrile in the presence of a palladium catalyst, such as tris(dibenzylideneacetone)dipalladium, and a phosphine ligand, such as 1,1’-bis(diphenylphosphino)ferrocene. The resulting diphenylaminobenzonitrile is then subjected to cyclization with hydrazine hydrate to form the 1,3,4-oxadiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Bis(5-(4-diphenylamino)phenyl-1,3,4-oxadiazol-2-yl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenation using bromine or chlorine, nitration using nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
1,3-Bis(5-(4-diphenylamino)phenyl-1,3,4-oxadiazol-2-yl)benzene has several applications in scientific research:
Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) due to its excellent electron-transporting properties.
Photovoltaics: It is explored as a material for organic photovoltaic cells, contributing to the efficiency of light absorption and charge transport.
Sensors: The compound’s photophysical properties make it suitable for use in chemical sensors and biosensors.
Biomedical Research:
Mecanismo De Acción
The mechanism of action of 1,3-Bis(5-(4-diphenylamino)phenyl-1,3,4-oxadiazol-2-yl)benzene involves its interaction with molecular targets through its electronic and photophysical properties. The diphenylamino groups act as electron donors, while the 1,3,4-oxadiazole rings serve as electron acceptors, facilitating charge transfer processes. This donor-acceptor interaction is crucial for its performance in electronic and photonic applications .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Bis(diphenylamino)benzene: Similar in structure but lacks the 1,3,4-oxadiazole rings, resulting in different electronic properties.
1,3,5-Tris(4-(diphenylamino)phenyl)benzene: Contains three diphenylamino groups but arranged differently, affecting its photophysical behavior.
Uniqueness
1,3-Bis(5-(4-diphenylamino)phenyl-1,3,4-oxadiazol-2-yl)benzene is unique due to the presence of both diphenylamino and 1,3,4-oxadiazole groups, which provide a balance of electron-donating and electron-accepting properties. This combination enhances its performance in electronic and photonic applications compared to similar compounds.
Propiedades
IUPAC Name |
N,N-diphenyl-4-[5-[3-[5-[4-(N-phenylanilino)phenyl]-1,3,4-oxadiazol-2-yl]phenyl]-1,3,4-oxadiazol-2-yl]aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H32N6O2/c1-5-16-37(17-6-1)51(38-18-7-2-8-19-38)41-28-24-33(25-29-41)43-47-49-45(53-43)35-14-13-15-36(32-35)46-50-48-44(54-46)34-26-30-42(31-27-34)52(39-20-9-3-10-21-39)40-22-11-4-12-23-40/h1-32H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYZSNEVPYZZOFN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=NN=C(O4)C5=CC(=CC=C5)C6=NN=C(O6)C7=CC=C(C=C7)N(C8=CC=CC=C8)C9=CC=CC=C9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H32N6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
700.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

